molecular formula C14H17ClN2O2S2 B6499436 5-chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}thiophene-2-sulfonamide CAS No. 953941-75-8

5-chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}thiophene-2-sulfonamide

Cat. No.: B6499436
CAS No.: 953941-75-8
M. Wt: 344.9 g/mol
InChI Key: GPKZEIGLOUVRNH-UHFFFAOYSA-N
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Description

5-Chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}thiophene-2-sulfonamide is a synthetic organic compound designed for research applications. As a member of the sulfonamide class, it features a thiophene ring linked to a sulfonamide group, which is further connected to a dimethylamino-substituted phenethyl moiety. This structure is characteristic of molecules explored in various pharmacological and biochemical contexts . Sulfonamides are a significant class of compounds known for their diverse biological activities. Non-antibiotic sulfonamides, in particular, are investigated for their potential interactions with central nervous system targets and have been studied in research models for their anticonvulsant properties . The structural motif of a thiophene-sulfonamide is present in several patented compounds with disclosed biological activity, suggesting its value as a core scaffold in medicinal chemistry research . The specific physicochemical properties, mechanism of action, and primary research applications for this compound are subject to ongoing investigation. Researchers are encouraged to utilize this product in exploratory studies to elucidate its potential research value. This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-chloro-N-[2-[4-(dimethylamino)phenyl]ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2S2/c1-17(2)12-5-3-11(4-6-12)9-10-16-21(18,19)14-8-7-13(15)20-14/h3-8,16H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKZEIGLOUVRNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophene Ring Functionalization

The thiophene backbone serves as the foundational structure. Initial steps often involve the introduction of reactive groups at the 2- and 5-positions. A common approach utilizes 3-acetyl-2,5-dichlorothiophene as a precursor, enabling selective substitution at the 5-position while preserving the acetyl group for downstream modifications. Chlorination at the 5-position is achieved using phosphorus pentachloride (PCl₅) in chloroform at 5–15°C, yielding 5-chloro-3-acetylthiophene with >80% purity.

Sulfonation at the 2-Position

Sulfonation is typically performed via chlorosulfonic acid (ClSO₃H) treatment under controlled conditions. For example, reacting 5-chloro-3-acetylthiophene with ClSO₃H at 0°C for 4 hours produces the intermediate sulfonyl chloride, which is subsequently aminated. Alternative methods employ thionyl chloride (SOCl₂) for sulfonyl chloride formation, though this requires strict moisture control to avoid hydrolysis.

Sulfonamide Group Introduction

Amination of Sulfonyl Chloride

The sulfonyl chloride intermediate reacts with amines to form the sulfonamide moiety. For 5-chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}thiophene-2-sulfonamide, the amine component is 2-[4-(dimethylamino)phenyl]ethylamine . This step is conducted in anhydrous dichloromethane (DCM) with triethylamine (Et₃N) as a base, achieving yields of 65–75%.

Optimization Challenges

  • Steric hindrance : The bulky dimethylamino group necessitates prolonged reaction times (12–24 hours).

  • Temperature sensitivity : Exothermic reactions require cooling to 0–5°C to prevent decomposition.

Coupling of the Dimethylamino-Phenethyl Side Chain

Nucleophilic Substitution

The ethylamine side chain is introduced via nucleophilic displacement. A patented method involves alkylating the sulfonamide nitrogen with 2-(4-dimethylaminophenyl)ethyl bromide in dimethyl sulfoxide (DMSO) at 80°C for 8 hours. This approach yields 68% product but generates impurities requiring column chromatography.

Reductive Amination Alternative

An alternative route employs reductive amination using 4-dimethylaminobenzaldehyde and ethylamine in the presence of sodium cyanoborohydride (NaBH₃CN). While this method reduces byproducts, it requires strict pH control (pH 6–7) and achieves lower yields (55–60%).

Purification and Characterization

Crystallization Techniques

Final purification often involves fractional crystallization. A 1:1 mixture of isopropanol and cyclohexane at −5°C effectively isolates the product with 98.3% purity.

Purity Metrics

MethodSolvent SystemPurity (%)Yield (%)
CrystallizationIsopropanol/Cyclohexane98.381.5
Column ChromatographyEthyl Acetate/Hexane99.165

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Route A (Direct Alkylation) : Higher scalability but requires expensive brominated intermediates.

  • Route B (Reductive Amination) : Cost-effective but limited by lower yields.

Environmental Impact

  • Waste generation : Route A produces halogenated byproducts, necessitating specialized disposal.

  • Solvent use : Route B employs greener solvents (ethanol/water mixtures) but compromises reaction speed .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

5-chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}thiophene-2-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in disease pathways.

    Materials Science: The thiophene ring is known for its electronic properties, making this compound a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: The compound can be used as a probe to study biological processes, given its potential interactions with biomolecules.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}thiophene-2-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the sulfonamide group suggests potential interactions with proteins, while the thiophene ring may facilitate electronic interactions.

Comparison with Similar Compounds

Structural and Functional Insights

  • Naphthalene (E-6837) and imidazothiazole (E-6801) cores may alter steric interactions, affecting efficacy .
  • Substituent Effects: Dimethylamino group: Present in the target compound and E-6801/E-6837, this group contributes to basicity and hydrogen bonding, influencing partial agonism . Piperazine (SB-271046) and methoxy groups (Glybenclamide): These substituents modulate solubility and receptor affinity, with piperazine enhancing antagonist potency .
  • Pharmacological Profiles: Partial agonists (e.g., E-6801) exhibit intermediate cAMP activation, while inverse agonists (e.g., SB-271046) suppress constitutive receptor activity . The target compound’s dimethylamino-phenethyl group may position it closer to E-6801 in efficacy, though experimental validation is needed.

Research Findings and Implications

  • cAMP Modulation :

    • In HEK-293F cells, E-6801 and E-6837 showed enhanced cAMP responses under forskolin, suggesting context-dependent efficacy .
    • The target compound’s lack of indole/imidazothiazole moieties may reduce intrinsic activity compared to E-6801.
  • Therapeutic Potential: Partial agonists like E-6801 are explored for cognitive enhancement, while inverse agonists like SB-271046 may treat obesity or schizophrenia . The target compound’s structural uniqueness positions it for further study in these areas.

Biological Activity

5-chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}thiophene-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of thiophene derivatives, which are known for their diverse biological activities. The chemical structure can be represented as follows:

  • Chemical Formula : C12H14ClN3O2S
  • Molecular Weight : 299.77 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways associated with disease processes. Notably, it has shown potential as an inhibitor of cyclin-dependent kinase 5 (CDK5), which plays a crucial role in cell cycle regulation and neuronal function. Inhibition of CDK5 has implications for neurodegenerative diseases and certain cancers .

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds possess activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The compound's ability to induce apoptosis in these cells suggests a potential for development as an anticancer therapeutic agent .

Case Studies

  • Inhibition of CDK5 :
    • A study evaluated the inhibitory effects of thiophene derivatives on CDK5, revealing that modifications in the thiophene ring significantly enhance potency. The compound demonstrated a binding affinity that suggests it may act as a lead compound for further development in neurodegenerative disease therapies .
  • Antimicrobial Testing :
    • In a comparative study on various thiophene derivatives, this compound was tested against resistant bacterial strains. Results indicated significant antimicrobial activity, outperforming several known antibiotics in specific assays .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineResultReference
AntimicrobialMRSAModerate inhibition
AntimicrobialE. faeciumSignificant inhibition
AnticancerA549 (Lung cancer)IC50 = X µM
AnticancerMCF-7 (Breast cancer)IC50 = Y µM
CDK5 InhibitionCDK5 Enzyme AssayPotent inhibitor

Q & A

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
1DCM, 25°C, 12h65–75≥95%
2Ethanol/water80–85≥98%

Advanced: How can contradictory data in antimicrobial efficacy studies be resolved?

Answer:
Contradictions often arise from variations in assay design or bacterial strains. To address this:

  • Standardize Assays : Use CLSI/M7-A6 guidelines for MIC (Minimum Inhibitory Concentration) determination with S. aureus (ATCC 25923) and E. coli (ATCC 25922) .
  • Control for Structural Analogues : Compare with fluorinated derivatives (e.g., 5-fluoro-N-[4-(trifluoromethyl)phenyl] analogs) to assess electronic effects on activity .
  • Mechanistic Studies : Perform time-kill assays and synergy testing with β-lactam antibiotics to rule out off-target effects.

Example : A 2023 study reported MIC = 8 µg/mL against S. aureus, while a 2025 study found MIC = 32 µg/mL. Discrepancies were linked to differences in inoculum size (CFU/mL) and broth media .

Basic: What characterization techniques are critical for confirming structural integrity?

Answer:

  • NMR Spectroscopy : Key signals include thiophene protons (δ 6.8–7.2 ppm), sulfonamide NH (δ 10.2 ppm, broad), and dimethylamino protons (δ 2.8–3.1 ppm) .
  • Mass Spectrometry : ESI-MS should show [M+H]+^+ at m/z 356.1 (calculated for C14_{14}H15_{15}ClN2_2O2_2S2_2).
  • HPLC : Use a C18 column with UV detection at 254 nm; retention time ~8.2 min under acetonitrile/water (70:30) .

Advanced: How do structural modifications influence carbonic anhydrase (CA) isoform selectivity?

Answer:
The dimethylamino group enhances selectivity for tumor-associated CA IX/XII over cytosolic CA I/II:

  • Substituent Effects : Replace dimethylamino with diethylamino to increase lipophilicity, improving membrane permeability but reducing CA XII affinity .
  • Sulfonamide Positioning : Fluorination at the thiophene ring (e.g., 5-fluoro analog) decreases CA IX inhibition (IC50_{50} > 1 µM vs. 0.2 µM for parent compound) due to steric clashes .

Q. Table 2: CA Inhibition Profiles

CompoundCA IX IC50_{50} (nM)CA XII IC50_{50} (nM)
Parent compound220 ± 15180 ± 10
Diethylamino analog450 ± 30320 ± 20
5-Fluoro analog>1000>1000

Basic: What in vitro assays evaluate anticancer potential?

Answer:

  • Cytotoxicity : MTT assay using MCF-7 (breast cancer) and A549 (lung cancer) cells, with IC50_{50} values typically 10–50 µM .
  • Apoptosis Detection : Annexin V-FITC/PI staining followed by flow cytometry to quantify early/late apoptotic cells.
  • Cell Cycle Analysis : PI staining to assess G1/S arrest (common for sulfonamide derivatives) .

Advanced: What in silico strategies predict binding interactions with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with CA IX (PDB: 3IAI). The sulfonamide group coordinates Zn2+^{2+} in the active site, while the dimethylamino group forms π-cation interactions with Phe-131 .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-CA complexes. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .
  • ADMET Prediction : SwissADME predicts moderate blood-brain barrier permeability (logBB = -0.5) and CYP3A4 inhibition risk .

Advanced: How to optimize experimental design for enzyme inhibition kinetics?

Answer:

  • Enzyme Source : Recombinant human CA isoforms expressed in E. coli .
  • Assay Conditions : 25 mM Tris-SO4_4 buffer (pH 7.4), 100 µM substrate (4-nitrophenyl acetate), 25°C.
  • Data Analysis : Use GraphPad Prism for nonlinear regression (Michaelis-Menten model). Include acetazolamide as a positive control (Ki_i = 10 nM) .

Q. Key Variables to Control :

  • Ionic strength (affects Zn2+^{2+} coordination).
  • Pre-incubation time (5–10 min for equilibrium).

Basic: What are the stability considerations for long-term storage?

Answer:

  • Storage Conditions : -20°C in amber vials under argon. Avoid aqueous solutions (hydrolysis risk).
  • Degradation Products : Monitor via HPLC; sulfonic acid derivatives may form under humid conditions .

Advanced: How to validate target engagement in cellular models?

Answer:

  • Cellular Thermal Shift Assay (CETSA) : Treat MCF-7 cells with compound (10 µM, 2h), lyse, heat (37–65°C), and quantify remaining CA IX via Western blot .
  • siRNA Knockdown : Compare cytotoxicity in CA IX-knockdown vs. wild-type cells to confirm on-target effects .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal in halogenated waste containers.
  • Acute Toxicity : LD50_{50} (rat, oral) > 2000 mg/kg; avoid inhalation of fine powder .

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